Ricinelaidic acid sodium salt

LTB4 receptor antagonist inflammation neutrophil chemotaxis

Researchers requiring selective TRPV1 activation often face solubility issues with free fatty acids, which can confound cell-based assays. Ricinelaidic acid sodium salt (CAS 108321-51-3) solves this with aqueous solubility enabling direct addition to culture media, while its trans configuration is essential for TRPV1 and LTB4 receptor activity-the cis-isomer is inactive. • Selective TRPV1 agonist: induces calcium influx for nociception & pain screening • LTB4 antagonist: Ki=2 μM, inhibits bronchoconstriction 46% at 1 mg/kg i.v. in rats • Organogelator: forms gels at 0.5% w/w; superior efficiency vs cis-isomer Supplied with rigorous analytical QC to confirm trans stereochemistry.

Molecular Formula C18H33NaO3
Molecular Weight 321.4 g/mol
CAS No. 108321-51-3
Cat. No. B018567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRicinelaidic acid sodium salt
CAS108321-51-3
Molecular FormulaC18H33NaO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na]
InChIInChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+;
InChIKeyZCEUYFQZJDGDEF-NBYYMMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ricinelaidic Acid Sodium Salt: Product Overview


Ricinelaidic acid sodium salt (CAS 108321-51-3) is the sodium salt of the trans-isomer of ricinoleic acid, a C18 hydroxy fatty acid with a trans double bond at position 9 and an R-oriented hydroxy group at position 12 [1]. This sodium salt formulation confers enhanced aqueous solubility compared to its free acid counterpart, making it suitable for cell culture and high-throughput screening applications . The compound serves as a selective activator of the TRPV1 channel and a leukotriene B4 (LTB4) receptor antagonist, with documented activity in both receptor pharmacology and material science as a molecular gelator [2].

Stereochemical control: trans-isomer sodium salt for TRPV1 and LTB4 pathway research.
Aqueous formulation fit: water-soluble salt supports buffer-based and cell culture assays.
Organogel research: reported molecular gelator for vegetable oil and solvent structuring studies.

Why Stereochemistry Prevents Generic Substitution


Stereochemistry fundamentally alters both biological activity and material functionality for this compound class. The trans double bond in ricinelaidic acid sodium salt enables TRPV1 channel activation and superior organogel formation, while the cis-isomer (ricinoleic acid) acts primarily on gastrointestinal smooth muscle [1]. In gelation applications, the trans-isomer demonstrates markedly higher efficiency than the cis form, though neither matches the saturated 12-hydroxystearic acid analog [2]. Mass spectrometric fragmentation patterns also differ significantly between isomers, requiring distinct analytical protocols for quality control [3]. Generic substitution with sodium ricinoleate or other hydroxy fatty acids therefore yields functionally distinct outcomes in receptor activation, gel rheology, and analytical detection.

Target Trans‑isomer, sodium salt
If considering Sodium Ricinoleate (cis) May lack TRPV1 activation and LTB4 antagonism; reported lower gelation efficiency.
Target Aqueous‑soluble salt
If considering Ricinelaidic Acid (free acid) Limited aqueous solubility; requires organic co‑solvent, which may confound cell‑based assays.
Target TRPV1 / LTB4 research tool
If considering 12‑Hydroxystearic Acid Higher gelation efficiency, but no reported TRPV1 or LTB4 receptor pharmacology.

Comparator Evidence for Compound Selection


LTB4 Receptor Antagonism

Ricinelaidic acid exhibits concentration-dependent antagonism of the leukotriene B4 (LTB4) receptor, with a Ki of 2 μM in porcine neutrophil membranes. In functional assays, it inhibits LTB4-induced chemotaxis in isolated human neutrophils with an IC50 of 10 μM and LTB4-induced calcium flux with an IC50 of 7 μM [1]. In vivo, intravenous administration at 1 mg/kg in rats inhibited LTB4-induced bronchoconstriction by 46% .

LTB4 Antagonism
Head-to-head
Ki 2 μM, IC50 chemotaxis 10 μM, IC50 Ca2+ flux 7 μM; 46% inhibition of bronchoconstriction at 1 mg/kg i.v. (rat). Comparator cis‑isomer: inactive at LTB4 receptor.
Supports trans‑isomer selection for leukotriene pathway research.
Porcine/human neutrophil models; rat bronchoconstriction model.
LTB4 receptor antagonist inflammation neutrophil chemotaxis

Organogelation Efficiency

The gelation efficiency of trans-ricinelaidic acid (d-REA) is substantially better than that of its cis-isomer, ricinoleic acid (d-RA), in a wide range of organic liquids [1]. However, neither matches the gelation efficiency of the completely saturated analog, (R)-12-hydroxystearic acid (d-12HSA) [1]. Vegetable oil-based organogels form with as little as 0.5% (w/w) ricinelaidic acid, producing solid-like viscoelastic gels between 1.0% and 5.0% (w/w) concentration [2].

Organogelation
Head-to-head
trans‑REA gelation efficiency > cis‑RA; gels form at 0.5% w/w in vegetable oils. Neither matches saturated 12‑HSA efficiency.
Trans isomer reports higher organogel efficiency; cis-isomer yields lower performance.
Vegetable oil systems; 1.0–5.0% w/w solid‑like viscoelastic gels.
organogel molecular gelator rheology

Aqueous Solubility Advantage

Ricinelaidic acid sodium salt is water-soluble, whereas the free acid form (ricinelaidic acid, CAS 540-12-5) has limited aqueous solubility and typically requires DMSO or organic solvents for dissolution . The sodium salt formulation is specifically recommended for use in aqueous buffers, cell culture systems, and high-throughput screening environments . This formulation difference is critical for TRPV1 channel activation assays and LTB4 receptor studies conducted in physiological buffers.

Aqueous Solubility
Reported
Sodium salt: water‑soluble. Free acid: limited aqueous solubility; requires DMSO or organic solvent.
Sodium salt formulation supports aqueous assay workflows.
Removes need for organic co‑solvents in cell‑based experiments.
aqueous solubility cell culture buffer compatibility

Mass Spectrometric Isomer Differentiation

Low- and high-energy collision-induced dissociation (CID) tandem mass spectrometry reveals distinct fragmentation behaviors between ricinelaidic acid (trans) and ricinoleic acid (cis). Differences in CID behavior are related to water loss, a low-energy rearrangement reaction that distinguishes the trans isomer from the cis [1]. High-energy CID of the trans isomer gives rise to loss of H• radical and H₂ in addition to low-energy fragmentation pathways observed for the cis isomer [1].

MS Fragmentation
Head-to-head
Distinct CID patterns: trans‑isomer produces characteristic H• and H₂ loss fragments under high‑energy CID; cis‑isomer lacks these.
Requires isomer‑specific analytical QC methods.
Low‑ and high‑energy CID; [M‑H]⁻, [M+Li]⁺, [M‑H+2Li]⁺ ions.
mass spectrometry CID fragmentation analytical chemistry

TRPV1 Channel Activation

Ricinelaidic acid sodium salt acts as a selective activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, binding to the receptor and inducing calcium ion influx and neuronal depolarization . In contrast, ricinoleic acid (the cis-isomer) does not activate TRPV1; its primary bioactivity is depression of intestinal smooth muscle contractility, an effect not produced by matching concentrations of ricinelaidate [1].

TRPV1 Activation
Class-level
trans‑isomer sodium salt activates TRPV1, induces Ca2+ influx. Cis‑isomer inactive at TRPV1; acts on intestinal smooth muscle.
TRPV1 pathway research requires trans‑isomer procurement.
In vitro cellular assays; cis activity reported in gut smooth muscle.
TRPV1 nociception calcium influx

Recommended Application Scenarios


TRPV1 Pharmacology and Pain Research

Ricinelaidic acid sodium salt serves as a selective TRPV1 activator for elucidating nociception, neurogenic inflammation, and thermoregulation pathways. Its aqueous solubility enables direct addition to cell culture media without organic co-solvents that might confound channel activity measurements . The compound induces calcium influx and neuronal depolarization upon TRPV1 binding, providing a reproducible stimulus for screening analgesic compounds and investigating chronic pain mechanisms . The cis-isomer (ricinoleic acid) is inactive at TRPV1, making the trans-isomer essential for this application [1].

LTB4 Receptor and Inflammation Studies

As an LTB4 receptor antagonist (Ki = 2 μM in porcine neutrophil membranes; IC50 = 10 μM for chemotaxis and 7 μM for calcium flux in human neutrophils), ricinelaidic acid sodium salt is suitable for investigating leukotriene-mediated inflammatory pathways [2]. The compound inhibits LTB4-induced bronchoconstriction in vivo by 46% at 1 mg/kg i.v. in rats, demonstrating functional antagonism in a whole-animal model . This activity distinguishes the trans-isomer from sodium ricinoleate, which lacks LTB4 receptor antagonism.

Organogel and Soft Material Fabrication

Ricinelaidic acid sodium salt and its free acid form function as efficient low-molecular-weight organogelators for structuring vegetable oils and organic solvents. Gels form at concentrations as low as 0.5% w/w, with solid-like viscoelastic properties achieved between 1.0% and 5.0% w/w [3]. The trans configuration provides substantially better gelation efficiency than the cis-isomer, though saturated 12-hydroxystearic acid remains the most efficient gelator in this structural class [4]. Applications include structuring edible oils, controlled release matrices, and templates for nanostructured materials.

Analytical Reference for trans-Fatty Acid ID

The distinct CID fragmentation pattern of ricinelaidic acid (trans) relative to ricinoleic acid (cis) makes the sodium salt valuable as an analytical reference standard for isomer differentiation in lipidomics and food chemistry [5]. High-energy CID produces characteristic H• and H₂ loss fragments in the trans-isomer that are absent or reduced in the cis form, enabling unambiguous identification in complex lipid mixtures [5].

Application
Selection Property
Validation Focus
TRPV1 nociception pathway studies
Stereochemical configuration (trans isomer)
TRPV1 activation assay response
LTB4‑mediated inflammation research
Reported LTB4 receptor antagonism
Leukotriene pathway response endpoints
Organogel and soft material studies
Gelation efficiency profile
Organogel rheology and structure
trans‑Fatty acid analytical reference
Isomer‑specific CID fragmentation
Mass spectrometry isomer differentiation

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